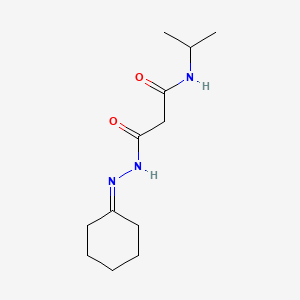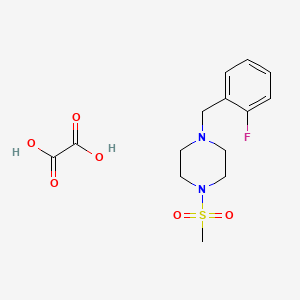
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. This compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in vitro. In
作用机制
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is a selective inhibitor of glycogen synthase kinase 3 (GSK3) alpha and beta isoforms. GSK3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3 by 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide leads to the activation of the Wnt signaling pathway, which is involved in the regulation of self-renewal and pluripotency in ESCs and iPSCs.
Biochemical and Physiological Effects:
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs by increasing the expression of pluripotency markers, such as Oct4, Sox2, and Nanog. It has also been shown to promote the differentiation of ESCs and iPSCs into various cell types by inducing the expression of lineage-specific markers. In addition, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the survival and proliferation of neural progenitor cells and to promote the maturation of cardiomyocytes.
实验室实验的优点和局限性
One of the main advantages of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs, which makes it a valuable tool for stem cell research. It is also a small molecule inhibitor, which makes it easier to use than other methods of GSK3 inhibition, such as RNA interference or gene knockout. However, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are many potential future directions for the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in stem cell research. One area of interest is the development of new protocols for the differentiation of ESCs and iPSCs into specific cell types, such as dopaminergic neurons for the treatment of Parkinson's disease. Another area of interest is the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in combination with other small molecule inhibitors to enhance the efficiency of reprogramming somatic cells into iPSCs. Additionally, the development of new derivatives of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide with improved potency and selectivity could lead to new applications in stem cell research.
合成方法
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide was first synthesized by Chiron Corporation in 2008. The synthesis method involves the reaction of 3-aminopropionitrile with cyclohexanone to form 3-(2-cyclohexylidenehydrazino)propanenitrile. This intermediate is then reacted with isopropyl chloroformate to form 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide.
科学研究应用
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to promote the maintenance of ESCs and iPSCs in an undifferentiated state and to enhance the efficiency of reprogramming somatic cells into iPSCs. 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has also been used in the differentiation of ESCs and iPSCs into various cell types, including neural progenitor cells, pancreatic beta cells, and cardiomyocytes.
属性
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)
![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)


![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

